2-Morpholinoisonicotinaldehyde

Descripción general

Descripción

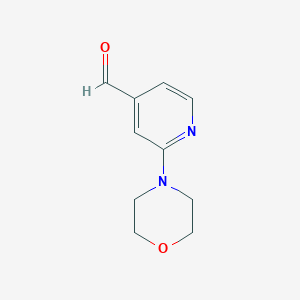

2-Morpholinoisonicotinaldehyde is an organic compound with the molecular formula C10H12N2O2. It is a derivative of isonicotinaldehyde where a morpholine group is attached to the pyridine ring at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Morpholinoisonicotinaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloroisonicotinaldehyde with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at reflux temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholinoisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 2-Morpholinoisonicotinic acid

Reduction: 2-Morpholinoisonicotinamine

Substitution: Nitro-substituted derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Antitubercular Agents: Morpholino-thiophenes (MOTs), a class of compounds containing a morpholino group, have been identified as novel Mycobacterium tuberculosis inhibitors . A study identified MOT analogs from a corporate screening deck using an aerobic whole-cell phenotypic screen of M. tuberculosis strain H37Rv . The initial hit showed good antitubercular activity with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM . Further studies confirmed antitubercular activity with good potency and selectivity .

- Bioisosteric Replacement: In the development of antitubercular agents, the thiophene core of MOTs has been explored for bioisosteric replacement. Phenyl and pyridyl cores containing a morpholino group at different positions of the core structure were synthesized and tested . The 5-morpholino phenyl derivative showed moderate whole-cell activity and improved microsomal stability . The pyridyl core bioisoster also showed significantly improved microsomal stability with similar potency . These findings suggest that the morpholino group plays a role in maintaining the biological activity of these compounds .

- Supramolecular Aggregation: 4-(N-morpholino)-1,8-naphthalimide ligands have been prepared and structurally characterized for their solution and gelation chemistry . These ligands were synthesized in two steps from commercially available 4-nitro-1,8-naphthalic anhydride . The morpholino resonances were present at 3.91 and 3.23 ppm for one ligand and 4.04 and 3.28 ppm for the other .

Data Table: In Vitro Profile of a Selected MOT Confirmed Hit

| Metric | Value |

|---|---|

| MIC (H37RvLP) | 0.72 ± 0.30 µM (n=14) |

| Vero cytotoxicity | > 100 µM |

| LLE | 4.2 |

| PFI | 4 |

| Measure CHI Log D | 2 |

| Kinetic solubility | > 250 µM |

| MW | 332 |

| Clog P/ D | 2.6/2.0 |

| TPSA | 65 |

| Microsomal clearance (mL·min-1·g-1) | Mouse = 19, Human = 3.5 |

| CYP inhibition (M) | 2D6 (5), 2C9 (5.1), 1A2 (<5), 2C19 (5.9) |

Case Studies

- Antitrypanosomal Effects: Studies suggest that certain compounds exert their anti-trypanosomal effects by targeting one or more of the PI/PIP kinases, including TbPI3KIII .

- Bioactive Compounds: Natural products and their derivatives play a significant role in scientific research and technological innovation .

- Polyphenol-containing nanoparticles: Polyphenol-containing nanoparticles have demonstrated antioxidant and anticancer activity, and universal adherent affinity, showing promise in bioimaging, therapeutic delivery, and biomedical applications .

- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors for chronic human conditions, such as inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

- Basil Polysaccharides: Basil polysaccharides have various functions and pharmacological applications .

Mecanismo De Acción

2-Morpholinoisonicotinaldehyde is similar to other isonicotinaldehyde derivatives, such as 2-chloroisonicotinaldehyde and 2-methylisonicotinaldehyde. its unique morpholine group imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other derivatives may not be as effective.

Comparación Con Compuestos Similares

2-Chloroisonicotinaldehyde

2-Methylisonicotinaldehyde

2-Aminopyridine-4-carbaldehyde

Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?

Actividad Biológica

2-Morpholinoisonicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholino group attached to an isonicotinaldehyde moiety. This structural feature is believed to contribute to its biological properties, including interactions with various biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It is suggested that this compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Efficacy : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inhibition of cell growth .

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory properties of this compound:

- Inflammatory Pathways : The compound appears to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. This inhibition may reduce the expression of pro-inflammatory cytokines .

- Case Study : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis | ~50000 | |

| Anti-inflammatory | Inhibition of NF-κB pathway | Not specified |

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly reduces cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

- Inflammation Model : In an experimental model involving lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in reduced edema and lower serum levels of inflammatory cytokines compared to controls.

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFCHBZYIHUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428748 | |

| Record name | 2-Morpholinoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-87-1 | |

| Record name | 2-(4-Morpholinyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.